molecular formula C14H13NO3S2 B570105 Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate CAS No. 153075-10-6

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate

Cat. No. B570105
CAS RN: 153075-10-6
M. Wt: 307.382
InChI Key: GPGHOZDQCCGLLL-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is an organic compound that has recently attracted attention from researchers due to its potential applications in various fields. It is an impurity formed in the synthesis of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide (C378370), a thieno[3,2-c]pyridinium compound used as antimicrobial agents .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate includes a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .


Chemical Reactions Analysis

Thieno[3,2-c]pyridine derivatives are frequently used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase, which is a conserved mode of interaction .


Physical And Chemical Properties Analysis

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has a molecular weight of 307.39 and a molecular formula of C14H13NO3S2 . It is soluble in water and DMSO, and appears as a white solid .

Scientific Research Applications

Optoelectronic Materials

Thieno[3,2-c]pyridine derivatives have been explored for their potential in optoelectronic materials due to their interesting electronic and fluorescence properties. The substituents on the thienopyridine core can significantly affect these properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other light-emitting materials .

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Its reactivity allows for various substitutions that can lead to new compounds with desired properties .

Medicinal Chemistry

Thieno[3,2-c]pyridine scaffolds are commonly found in molecules with medicinal properties. They have been used to synthesize compounds with anticancer activity, acting as inhibitors for specific targets such as VEGFR-2, which is important in tumor angiogenesis .

Fluorescence Studies

The fluorescence properties of thieno[3,2-c]pyridine derivatives make them useful in fluorescence studies and sensors. The effect of different substituents on the fluorescence intensity and wavelength can be studied to design new fluorescent probes .

Future Directions

Thieno[3,2-c]pyridine derivatives, including Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, have shown potential in various fields, including as antimicrobial agents . Future research could focus on further exploring these applications, as well as developing new synthetic approaches to overcome the limitations in the availability of synthetic building blocks .

properties

IUPAC Name

4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGHOZDQCCGLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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